

A Researcher's Guide to 4-Isobutylaniline: Cross-Referencing Experimental Data with PubChem

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Isobutylaniline**

Cat. No.: **B1594155**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, accurate and verifiable data on chemical compounds is paramount. This guide provides a comprehensive comparison of experimental data for **4-isobutylaniline** against the information available in the PubChem database. By presenting a side-by-side analysis of physicochemical properties, spectral data, and analytical methodologies, this guide aims to offer a clearer understanding of the compound's characteristics and highlight areas where discrepancies in reported data exist.

Physicochemical Properties: A Tale of Two Data Sets

A critical aspect of working with any chemical is understanding its fundamental physical properties. The following table summarizes the key physicochemical data for **4-isobutylaniline**, comparing the computed values from PubChem with experimentally reported values from various chemical suppliers and databases. It is important to note the observed variability in some of the experimental values, which underscores the importance of verifying such data from multiple sources.

Property	PubChem (Computed)	Experimental Data (from various sources)
Molecular Formula	C ₁₀ H ₁₅ N[1]	C ₁₀ H ₁₅ N[2][3]
Molecular Weight	149.23 g/mol [1]	149.23 g/mol [2][3]
Boiling Point	Not available	235 °C to 255.2 °C[2][3][4][5]
Density	Not available	0.944 to 1.19 g/cm ³ [2][3]
Melting Point	Not available	1.08 °C (estimate)[3]
CAS Number	30090-17-6[1]	30090-17-6[2][3]

The significant range in reported experimental boiling points and densities suggests that these values may be sensitive to the purity of the sample and the experimental conditions under which they were measured. Researchers should, therefore, exercise caution and consider experimental determination of these properties for their specific samples.

Spectral Data: Predicted vs. Experimental Characteristics

Spectroscopic data is essential for the structural elucidation and identification of a compound. While specific, publicly available experimental spectra for **4-isobutylaniline** are not readily found, this section describes the expected spectral characteristics based on the analysis of its isomers and related compounds, and compares them with what can be inferred from computational data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of **4-isobutylaniline** is expected to show distinct signals for the aromatic and isobutyl protons. Due to the para-substitution, the aromatic region should exhibit a characteristic AA'BB' system, appearing as two doublets. The isobutyl group will present as a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the aromatic ring.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the symmetry of the molecule.

For **4-isobutylaniline**, four signals are anticipated in the aromatic region, providing a clear distinction from its ortho and meta isomers, which would each show six aromatic signals.[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-isobutylaniline** is expected to display characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm^{-1}), C-H stretching of the aromatic ring and the alkyl group, and C=C stretching of the aromatic ring. The out-of-plane C-H bending vibrations in the fingerprint region can be indicative of the 1,4-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

In an electron ionization mass spectrum, **4-isobutylaniline** is expected to show a molecular ion peak (M^+) at an m/z of 149.[\[6\]](#) A prominent fragmentation pathway would involve the benzylic cleavage, leading to the loss of a propyl radical ($[\text{M}-43]^+$) and resulting in a significant peak at m/z 106.[\[6\]](#) Another potential fragmentation is the loss of a methyl group, which would produce a peak at m/z 134.[\[7\]](#)

Experimental Protocols

To aid researchers in their own investigations, this section provides detailed methodologies for key experiments related to the characterization of **4-isobutylaniline**.

Determination of Boiling Point

The boiling point of an aromatic amine like **4-isobutylaniline** can be determined using a distillation method.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask

- Thermometer
- Heating mantle

Procedure:

- Place a small volume of **4-isobutylaniline** in the distillation flask along with a few boiling chips.
- Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.
- Begin heating the flask gently with the heating mantle.
- Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density of liquid **4-isobutylaniline** can be determined using a pycnometer or by measuring the mass of a known volume.

Apparatus:

- Pycnometer (or a graduated cylinder and an analytical balance)
- Water bath (for temperature control)

Procedure (using a graduated cylinder):

- Measure the mass of a clean, dry 10 mL graduated cylinder.
- Add a known volume (e.g., 5 mL) of **4-isobutylaniline** to the graduated cylinder.
- Record the new mass of the graduated cylinder containing the aniline.
- The mass of the **4-isobutylaniline** is the difference between the two mass measurements.
- Calculate the density by dividing the mass of the aniline by its volume.

High-Performance Liquid Chromatography (HPLC) Analysis

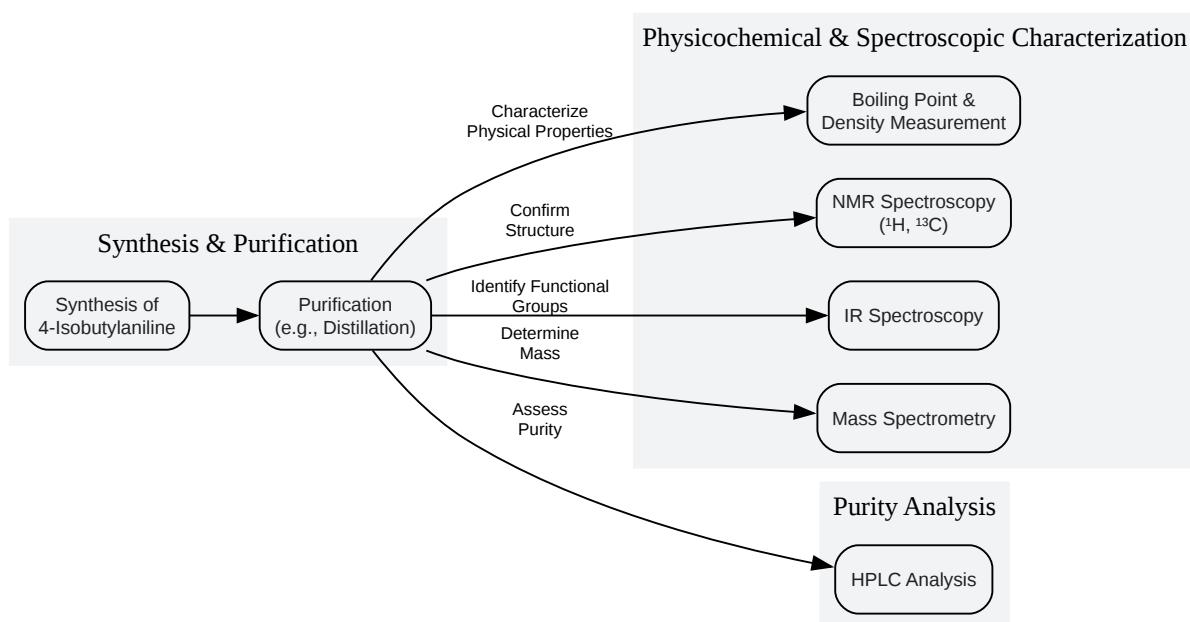
HPLC is a powerful technique for assessing the purity of **4-isobutylaniline** and separating it from potential impurities.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

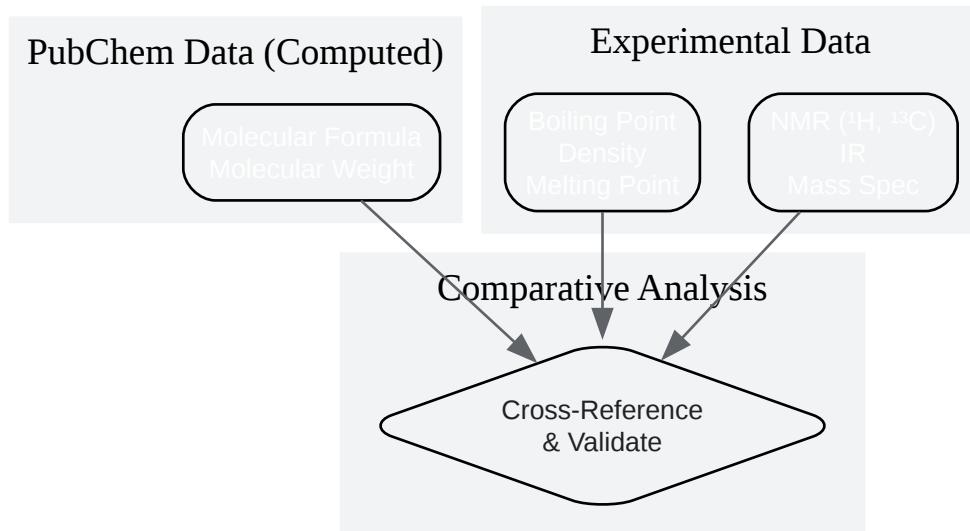
Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid or formic acid (for mobile phase modification)


Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The pH can be adjusted with a small amount of acid. [\[8\]](#)
- Standard Solution Preparation: Prepare a stock solution of **4-isobutylaniline** in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
- Sample Preparation: Dissolve the **4-isobutylaniline** sample in the mobile phase to a concentration within the range of the calibration curve.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min

- Injection volume: 10 μL
- Column temperature: Ambient or controlled (e.g., 30 °C)
- Detection wavelength: 254 nm (or a wavelength of maximum absorbance for **4-isobutylaniline**)
- Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak corresponding to **4-isobutylaniline** based on its retention time. The purity can be determined by the area percentage method, and the concentration can be quantified using the calibration curve.


Visualizing Experimental Workflow and Data Relationships

To provide a clear visual representation of the processes involved in characterizing **4-isobutylaniline**, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **4-isobutylaniline**.

[Click to download full resolution via product page](#)

Caption: Logical relationship for cross-referencing PubChem and experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Isobutylaniline | C10H15N | CID 121627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isobutylaniline (30090-17-6) for sale [vulcanchem.com]
- 3. Cas 30090-17-6,4-isobutylaniline | lookchem [lookchem.com]
- 4. 4-(2-methylpropyl)aniline [stenutz.eu]
- 5. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 6. benchchem.com [benchchem.com]

- 7. 4-Isobutylaniline | 30090-17-6 | Benchchem [benchchem.com]
- 8. 4-Isobutylaniline | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [A Researcher's Guide to 4-Isobutylaniline: Cross-Referencing Experimental Data with PubChem]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594155#cross-referencing-experimental-data-of-4-isobutylaniline-with-pubchem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com